Product packaging for 3-bromo-1H-pyrazole-4-carbaldehyde(Cat. No.:CAS No. 1936134-18-7)

3-bromo-1H-pyrazole-4-carbaldehyde

Cat. No.: B6266963
CAS No.: 1936134-18-7
M. Wt: 174.98 g/mol
InChI Key: NRDSLPYRCFATDP-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazole-4-carbaldehyde () is a versatile heterocyclic building block extensively used in scientific research, particularly in the synthesis of novel bioactive molecules. Its molecular formula is C4H3BrN2O . The compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its drug-like properties and presence in several approved pharmaceuticals . The aldehyde group at the 4-position and the bromine atom at the 3-position provide two reactive sites for further chemical modification, making it an invaluable intermediate for constructing complex molecular architectures. This reagent is prominently used in the synthesis of pyrazole-chalcone hybrids and pyrazolyl-thiazole derivatives, which are investigated for their potential biological activities . Research indicates that such derivatives exhibit significant promise in areas including anticancer and antimicrobial studies . Furthermore, the bromine substituent is a key feature, as halogen atoms are often reported to enhance the potency and optimize the pharmacokinetic profile of lead compounds in drug discovery . This product is intended for research applications only and is not classified as a drug or approved for any personal use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3(2-8)1-6-7-4/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDSLPYRCFATDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936134-18-7
Record name 3-bromo-1H-pyrazole-4-carbaldehyde
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Advanced Synthetic Methodologies for 3 Bromo 1h Pyrazole 4 Carbaldehyde

Regioselective Bromination Strategies for Pyrazole (B372694) Rings

Introducing a bromine atom at the C4 position of the pyrazole ring is a critical step. The regioselectivity of this process is dictated by the electronic properties of the pyrazole ring and the choice of brominating agent and reaction conditions. The C4 position is generally the most nucleophilic on the pyrazole ring, making it a prime target for electrophilic substitution. encyclopedia.pub

Direct electrophilic bromination is a common approach for functionalizing the pyrazole ring. The high electron density at the C4 position facilitates this reaction.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. encyclopedia.pubresearchgate.net The reaction with pyrazoles often proceeds at ambient temperature, sometimes under UV irradiation, to afford the corresponding 4-bromopyrazole with high selectivity and in good yields. researchgate.net For instance, the reaction of 1-arylpyrazoles with NBS can lead directly to the 4-bromo derivative. encyclopedia.pub The selectivity is influenced by the nature of substituents on the pyrazole ring and the solvent used.

Elemental Bromine (Br₂): Treatment of pyrazole derivatives with elemental bromine, often in a solvent like chloroform (B151607) or acetic acid, can also achieve bromination at the C4 position. One reported method involves the bromination of 1-phenyl-1H-pyrazol-3-ol with Br₂ in chloroform to produce 4-bromo-1-phenyl-1H-pyrazol-3-ol in good yield. ktu.edu

Other Brominating Agents: Other reagents, such as tetrabutylammonium (B224687) tribromide (TBATB), offer mild conditions for regioselective bromination, which can be advantageous for sensitive substrates. nih.gov Additionally, combinations like potassium bromide (KBr) with an oxidizing agent can also serve as an effective source of electrophilic bromine.

Table 1: Comparison of Direct Bromination Protocols for Pyrazole Derivatives

Brominating Agent Substrate Example Conditions Yield Reference
N-Bromosuccinimide (NBS) 1-Arylpyrazole Varies (e.g., UV irradiation, ambient temp.) Good to High encyclopedia.pubresearchgate.net
Bromine (Br₂) 1-Phenyl-1H-pyrazol-3-ol Chloroform, room temperature, 20 h 75% ktu.edu
Tetrabutylammonium tribromide (TBATB) Pyrrolo[1,2-a]quinoxaline Dichloromethane, 0 °C to rt Good nih.gov

Directed ortho-metallation (DoM) provides an alternative, highly regioselective route for functionalization. This method involves deprotonation at a specific position directed by a functional group, followed by quenching the resulting organometallic intermediate with an electrophilic bromine source.

This strategy is particularly useful when direct electrophilic bromination might lead to a mixture of products or is incompatible with other functional groups on the molecule. While the C4 proton is the most acidic on an unsubstituted pyrazole ring, directing groups at other positions can steer metallation. For the synthesis of a 3-bromo-pyrazole, a directing group would typically be placed at the N1 or C5 position to direct metallation to the C5 or C4 position, respectively. A subsequent bromination-lithium exchange could then be used to install the bromine at the desired C3 position, though this is a more complex route.

A more direct application for introducing bromine at the C4 position involves a halogen-lithium exchange. A pre-functionalized 4-iodopyrazole (B32481) can be treated with an organolithium reagent like n-butyllithium (n-BuLi) to generate a 4-lithiopyrazole intermediate. While this is typically used to introduce other functional groups, a similar strategy starting with a 3-lithiated pyrazole (generated via DoM or halogen-lithium exchange) could theoretically be quenched with a source of electrophilic bromine to yield the 3-bromo-pyrazole.

Formylation Techniques for Pyrazole Ring Systems at the 4-Position

Introducing a carbaldehyde group at the C4 position of the pyrazole ring is commonly achieved through electrophilic substitution or oxidation of a pre-installed functional group.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. nih.govmdpi.comchempedia.infoumich.edu The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). nih.govigmpublication.org

Mechanism: The process begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C4 position of the pyrazole ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde, yielding the 4-formylpyrazole derivative. nih.gov This method is efficient for a wide range of pyrazole substrates, including those derived from the cyclization of hydrazones. igmpublication.orgresearchgate.netchemmethod.com

Optimization: The reaction's efficiency can be sensitive to the stoichiometry of the reagents. For example, studies have shown that increasing the equivalents of POCl₃ can significantly improve the yield of the desired formylated pyrazole. In one case, increasing the POCl₃ from 2 to 10 equivalents raised the product yield from 60% to 90%. nih.gov Reaction conditions such as temperature and time are also critical parameters; procedures often involve initial cooling followed by heating or refluxing for several hours to ensure complete conversion. nih.govigmpublication.org

Table 2: Selected Examples of Vilsmeier-Haack Formylation of Pyrazoles

Substrate Type Reagents Conditions Yield Reference
Hydrazone DMF, POCl₃ (10 equiv) 0 °C then reflux, 6 h 90% nih.gov
Hydrazone DMF, POCl₃ 0 °C then 70 °C, 6-7 h Excellent nih.gov
O-Benzyl-4-bromo-1-phenyl-1H-pyrazole DMF, POCl₃ 70 °C, overnight 60% (of de-brominated, formylated product) ktu.edu
Hydrazone DMF, POCl₃ Reflux, 10 h Good igmpublication.org

While the Vilsmeier-Haack reaction is prevalent, other methods offer viable synthetic routes to 4-formylpyrazoles, particularly when the substrate is incompatible with the acidic and high-temperature conditions of the Vilsmeier-Haack protocol. ktu.edu

Oxidation of Alcohols: The oxidation of a 4-hydroxymethylpyrazole is a straightforward method for obtaining the corresponding carbaldehyde. umich.edu This precursor alcohol can be synthesized through various means, including the reduction of a 4-ester derivative. A patent has described the synthesis of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde via the oxidation of (3-benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol using manganese dioxide, followed by debenzylation. ktu.edu

Grignard Chemistry and Lithiation: Formylation can also be achieved by treating a pyrazole-based organometallic species with a formylating agent like DMF. ktu.edu This route typically starts with a halogenated pyrazole, such as a 4-bromopyrazole. A bromine-lithium exchange is performed by treating the substrate with n-BuLi at low temperatures (e.g., -78 °C). The resulting 4-lithiopyrazole is then quenched with DMF to afford the 4-carbaldehyde. ktu.edu Similarly, pyrazole-4-carbaldehyde can be synthesized from a 4-iodopyrazole via the corresponding Grignard reagent. arkat-usa.org

Multi-Component Reactions and One-Pot Syntheses Incorporating 3-bromo-1H-pyrazole-4-carbaldehyde Formation

The synthesis of highly substituted pyrazoles can be streamlined through multi-component or one-pot reactions, which enhance efficiency by reducing the number of isolation and purification steps. worldresearchersassociations.comnih.gov

A common strategy involves the initial formation of the pyrazole ring from acyclic precursors, followed by in situ functionalization. For example, hydrazones can be cyclized using the Vilsmeier-Haack reagent, which concurrently formylates the newly formed pyrazole ring at the C4 position in a single pot. encyclopedia.pubresearchgate.netchemmethod.com

Another approach involves a three-component reaction of an aryl methyl ketone, an araldehyde, and hydrazine (B178648) to form a pyrazoline, which is subsequently oxidized in the same pot to the pyrazole. worldresearchersassociations.com To synthesize this compound using such a strategy, one could envision using a brominated ketone or aldehyde as a starting material. Alternatively, a one-pot protocol could be designed where the pyrazole ring is first formed, followed by sequential, regioselective bromination and formylation steps without isolation of the intermediates. For instance, a one-pot condensation of a ketone and hydrazine could be followed by dehydration and then formylation to yield a pyrazole-4-carbaldehyde, which could then be brominated. ias.ac.in A small library of highly functionalized phenylaminopyrazoles has been prepared via a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine, demonstrating the versatility of one-pot procedures in generating complex pyrazole structures. nih.gov

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyrazole derivatives, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net These principles are directly applicable to the production of this compound.

Eco-friendly Solvents and Reaction Conditions

A primary goal of green chemistry is to eliminate or reduce the use of hazardous organic solvents. researchgate.net Traditional methods for pyrazole synthesis, including the Vilsmeier-Haack reaction, often use solvents like DMF. Green alternatives include water, ethanol (B145695), or solvent-free reactions. researchgate.netresearchgate.net Water is a particularly attractive green solvent due to its non-toxic, non-flammable, and renewable nature. researchgate.net Catalyst-free multicomponent reactions in magnetized distilled water (MDW) have been reported for the synthesis of related pyrazole structures, offering high yields and simple workup procedures. scielo.org.za

Energy-Efficient Synthesis

Conventional heating methods are often energy-intensive and can lead to longer reaction times. researchgate.net Green chemistry promotes the use of alternative energy sources like microwave irradiation and ultrasound. researchgate.netnih.gov These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields with fewer side products. nih.gov

The following table compares the synthesis of pyrano[2,3-c]pyrazole derivatives using both conventional heating and microwave irradiation, highlighting the efficiency of the latter. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

Method Catalyst Reaction Time Yield (%)
Conventional Heating (80°C) SnCl₂ 1.4 hours 80

Green Catalysis and Multicomponent Reactions

The development of environmentally benign catalysts is another key aspect of sustainable synthesis. This includes the use of recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture, or bio-organic catalysts like amino acids. researchgate.netnih.gov In some cases, reactions can be designed to proceed without any catalyst at all. scielo.org.za

Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product. researchgate.netnih.gov This approach increases atom economy, reduces the number of synthetic steps, and minimizes waste generation by avoiding the isolation of intermediates. researchgate.net The application of MCRs for the synthesis of pyrazole scaffolds represents a significant advance in sustainable chemical manufacturing. nih.govrsc.org

Chemical Reactivity and Transformations of 3 Bromo 1h Pyrazole 4 Carbaldehyde

Transformations at the Carbaldehyde Moiety

The aldehyde functional group in 3-bromo-1H-pyrazole-4-carbaldehyde is a versatile site for a variety of chemical transformations, allowing for the synthesis of a diverse range of pyrazole (B372694) derivatives. These reactions primarily involve nucleophilic additions to the carbonyl carbon, as well as oxidation and reduction of the aldehyde.

Nucleophilic Addition Reactions (e.g., Imine, Oxime, Hydrazone Formation)

The aldehyde group readily undergoes nucleophilic addition reactions. For instance, it can react with amines to form imines or with other nucleophiles to generate various derivatives. evitachem.com This reactivity is fundamental to building more complex molecular structures. The condensation of pyrazole-4-carbaldehydes with amines, semicarbazide, thiosemicarbazide, and hydroxylamine (B1172632) are common transformations. umich.edu

A key application of this reactivity is the formation of hydrazones. The reaction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic hydrazines is a crucial step in the synthesis of pyrazolo[3,4-c]pyrazoles. rsc.org This initial condensation is typically carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid. rsc.org

ReactantProduct TypeReference
AminesImine evitachem.comsmolecule.com
HydroxylamineOxime umich.edu
HydrazinesHydrazone rsc.org
SemicarbazideSemicarbazone umich.edu
ThiosemicarbazideThiosemicarbazone umich.edu

Reduction to Alcohols and Subsequent Derivatives

The carbaldehyde group can be reduced to a primary alcohol. For example, 1,5-disubstituted-1H-pyrazole-3-carbaldehydes can be obtained from the corresponding alcohols by oxidation, implying the reverse reduction is also a feasible and important transformation. umich.edu The reduction of pyrazole esters with reagents like lithium aluminum hydride (LiAlH4) yields the corresponding hydroxymethyl pyrazole derivatives. umich.eduresearchgate.net These alcohol intermediates are valuable for further synthetic modifications.

Oxidation to Carboxylic Acids

The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid. The synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid has been achieved through the oxidation of 4-bromo-3-methylpyrazole using an oxidizing agent like potassium permanganate. guidechem.com While this specific example starts from a methyl group, the oxidation of the aldehyde to a carboxylic acid is a standard organic transformation. researchgate.net For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol can yield the corresponding aldehyde with no over-oxidation to the carboxylic acid under specific conditions, highlighting that the aldehyde is an intermediate in the oxidation pathway to the carboxylic acid. researchgate.net

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 3-position of the pyrazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. This reaction has been successfully applied to bromopyrazoles to introduce aryl and heteroaryl substituents. nih.govnih.gov Generally, 3-bromopyrazoles tend to be more reactive than their 4-bromo counterparts in these coupling reactions. nih.gov The reaction typically employs a palladium catalyst, such as one derived from XPhos, and a base like potassium phosphate. nih.gov Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5(4H)-ones. nih.gov

A general procedure for the Suzuki-Miyaura coupling of pyrazole triflates, which are analogous in reactivity to halides, involves the use of a palladium catalyst like Pd(PPh3)4 and a base such as anhydrous K3PO4. ktu.edu The reaction has been used to synthesize a variety of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. sciencegate.appumich.edu The development of efficient synthetic routes to 4-substituted-1H-pyrazole-3,5-diamines also relies on the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org

Catalyst SystemReactantsProductReference
XPhos-derived precatalyst P1, K3PO43-Bromopyrazole, Arylboronic acid3-Arylpyrazole nih.gov
XPhosPdG2, XPhos, K2CO3 (microwave)3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, p-Methoxyphenylboronic acid3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one nih.gov
Pd(PPh3)4, K3PO4Pyrazole triflate, Phenylboronic acidPhenyl-substituted pyrazole ktu.edu

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in introducing alkyne functionalities onto the pyrazole core.

The Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes has been optimized to produce various alkynyl-substituted pyrazoles. researchgate.net The reaction conditions often involve a palladium catalyst, a copper(I) salt, and a base in a suitable solvent. youtube.comorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.orglibretexts.org The reaction has been used to synthesize a wide array of complex molecules due to its mild reaction conditions. wikipedia.org

Catalyst SystemReactantsProductReference
Pd catalyst, Cu(I) cocatalyst, amine baseTerminal alkyne, Aryl/vinyl halideAlkynyl-substituted arene/alkene wikipedia.orgorganic-chemistry.org
Pd(OAc)2, XPhos4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, Trimethylsilylacetylene4-((trimethylsilyl)ethynyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole researchgate.net

Heck and Stille Coupling Variants for Olefination and Alkylation

While specific examples of Heck and Stille coupling reactions directly on this compound are not extensively detailed in the provided search results, the general reactivity of brominated pyrazoles in such palladium-catalyzed cross-coupling reactions is well-established. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the pyrazole core.

The Heck reaction would involve the palladium-catalyzed reaction of this compound with an alkene to introduce a vinyl group at the 3-position of the pyrazole ring. This transformation would typically be carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, the Stille coupling would utilize an organotin reagent as the coupling partner. The reaction of this compound with an organostannane in the presence of a palladium catalyst would result in the formation of a new carbon-carbon bond at the 3-position, allowing for the introduction of alkyl, vinyl, or aryl groups.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction is particularly relevant for the functionalization of aryl and heteroaryl halides, such as this compound. The reaction involves the coupling of an amine with the brominated pyrazole in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org

The development of the Buchwald-Hartwig amination has provided a more efficient and versatile alternative to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution and the Goldberg and Ullmann reactions. wikipedia.orgmychemblog.com The reaction mechanism is understood to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the active catalyst. wikipedia.orglibretexts.org

The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination, influencing both the reaction rate and the scope of compatible substrates. mychemblog.com Research has shown that for the amination of 4-halopyrazoles, the nature of the amine coupling partner can significantly impact the reaction's success. For instance, palladium-catalyzed C-N coupling of 4-bromo-1H-1-tritylpyrazole proceeds smoothly with aromatic or bulky amines that lack β-hydrogen atoms. researchgate.netnih.gov However, reactions with alkylamines possessing β-hydrogens can be less efficient due to competing β-hydride elimination. nih.gov In such cases, copper-catalyzed amination has been shown to be a complementary and more effective approach. researchgate.netnih.gov

A variety of amines, including primary and secondary aliphatic and aromatic amines, amides, and sulfonamides, can be used as nucleophiles in the Buchwald-Hartwig amination. mychemblog.com This versatility allows for the synthesis of a wide array of 3-amino-1H-pyrazole-4-carbaldehyde derivatives, which are valuable intermediates in medicinal chemistry.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of the bromine atom and the carbaldehyde group significantly influences the regioselectivity of these transformations.

The bromine atom at the 3-position can be displaced by various nucleophiles through nucleophilic substitution reactions. evitachem.com This allows for the introduction of a range of functional groups at this position.

Electrophilic substitution on the pyrazole ring is also possible. The Vilsmeier-Haack reaction, for instance, is a common method for introducing a formyl group onto a pyrazole ring, as seen in the synthesis of various pyrazole-4-carbaldehydes. umich.edunih.gov However, in the case of this compound, the primary sites for electrophilic attack would likely be the nitrogen atoms of the pyrazole ring, especially in the absence of a protecting group on the N1 position.

Pyrazole Ring Annulation and Cyclocondensation Reactions Utilizing the Carbaldehyde Group

The carbaldehyde group at the 4-position of this compound is a key functional handle for the construction of fused heterocyclic systems through ring annulation and cyclocondensation reactions. This aldehyde functionality can react with a variety of binucleophilic reagents to form new rings fused to the pyrazole core.

A notable example is the reaction of pyrazole-4-carbaldehydes with hydrazine (B178648) or its derivatives to construct pyrazolo[3,4-d]pyridazine systems. For instance, the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine and methylhydrazine leads to the formation of the corresponding 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu

Furthermore, the aldehyde group can undergo condensation reactions with active methylene (B1212753) compounds. umich.edu These reactions, often carried out under basic conditions, lead to the formation of a new carbon-carbon double bond and provide a route to a variety of substituted pyrazole derivatives.

The condensation of the carbaldehyde with amines or other nucleophiles can form imines or other related derivatives, which can then undergo further intramolecular reactions to yield fused ring systems. evitachem.com For example, the reaction of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile in the presence of an acid catalyst has been used to synthesize pyrazole derivatives fused with a thiophene (B33073) ring. nih.gov These types of reactions highlight the utility of the carbaldehyde group as a versatile synthon for building molecular complexity.

Design and Synthesis of Advanced Derivatives from 3 Bromo 1h Pyrazole 4 Carbaldehyde

Construction of Fused Heterocyclic Systems

The inherent reactivity of the aldehyde and the pyrazole (B372694) nitrogens in 3-bromo-1H-pyrazole-4-carbaldehyde provides a direct route to the synthesis of fused heterocyclic systems. These annulated structures are of significant interest due to their prevalence in pharmacologically active compounds.

The construction of bicyclic systems where a new ring is fused to the pyrazole core is a key strategy for creating novel chemical entities. Pyrazolo[3,4-c]pyrazoles, for instance, have been efficiently synthesized from the N-substituted derivative, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. rsc.org The synthesis involves a one-pot sequence that begins with the condensation of the carbaldehyde with various substituted hydrazines, followed by an intramolecular C-N Ullmann-type cross-coupling reaction, often facilitated by microwave irradiation, to yield the fused pyrazolo[3,4-c]pyrazole (B14755706) core. rsc.org

Another prominent fused system, the pyrazolo[3,4-d]pyrimidine scaffold, can be accessed from 4-formylpyrazoles. nih.govresearchgate.net The general strategy involves the reaction of a 4-formylpyrazole derivative with reagents like thiourea (B124793). nih.gov For example, starting from an appropriately substituted 5-amino-1H-pyrazole-4-carbonitrile, which can be conceptually derived from the target molecule, reaction with thiourea can lead to the formation of the pyrazolo[3,4-d]pyrimidine system. nih.gov

Similarly, pyrazolo[3,4-d]pyridazines are synthesized from ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates through cyclization with hydrazine (B178648) or its derivatives. researchgate.net This highlights a pathway where the carbaldehyde group on the pyrazole ring is a key component in the annulation process to form the pyridazinone ring.

Table 1: Examples of Pyrazolo-annulated Scaffolds from Pyrazole-4-carbaldehydes

Starting Material Type Reagents Fused System Reference
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Substituted Hydrazine, Ullmann Catalysts Pyrazolo[3,4-c]pyrazole rsc.org
5-Amino-1H-pyrazole-4-carbonitrile Derivative Thiourea Pyrazolo[3,4-d]pyrimidine nih.gov
Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate Hydrazine Hydrate Pyrazolo[3,4-d]pyridazine researchgate.net

Beyond simple bicyclic systems, this compound is a precursor to more complex, multi-heterocyclic architectures. Pyrazolo[3,4-b]pyridines are a notable class of such compounds, often synthesized through multi-component reactions. nih.govmdpi.comresearchgate.net A common approach involves the condensation of a 5-aminopyrazole with an aldehyde (like a derivative of this compound) and an active methylene (B1212753) compound such as a β-ketonitrile. nih.gov This strategy allows for the rapid assembly of highly substituted pyrazolo[3,4-b]pyridine frameworks. nih.gov

Furthermore, the aldehyde functionality can be used to build quinoline (B57606) rings fused to the pyrazole. The synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved by reacting 4-formylpyrazoles with aromatic amines. mdpi.com For instance, condensation of a 3-substituted-1H-pyrazole-4-carbaldehyde with 2-naphthylamine (B18577) and a methyl ketone in the presence of an acid catalyst can lead to the formation of benzo[f]quinoline (B1222042) systems fused to the pyrazole ring. umich.edu These reactions demonstrate the utility of the carbaldehyde group in constructing elaborate polycyclic heteroaromatic systems.

Elaboration of the Carbaldehyde Group into Complex Functionalities

The formyl group at the C4 position is a versatile functional handle that can be readily transformed into a wide range of other functionalities, significantly expanding the molecular diversity of accessible derivatives.

Condensation reactions are among the most common transformations of the pyrazole-4-carbaldehyde. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with active methylene compounds. umich.eduorganic-chemistry.org Reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst yields α,β-unsaturated products, which are themselves valuable intermediates for further synthetic manipulations. umich.edu

The formation of Schiff bases (imines) through condensation with primary amines is another straightforward and high-yielding reaction. nih.govnih.gov These imines are not only stable compounds in their own right but also serve as intermediates for the synthesis of other derivatives, such as secondary amines via reduction, or can be used in the construction of other heterocyclic rings like benzoxazoles through intramolecular cyclization of Schiff bases derived from 2-aminophenols. umich.eduekb.eg

Table 2: Functionalization of the Carbaldehyde Group

Reaction Type Reagent(s) Product Type Reference
Knoevenagel Condensation Active Methylene Compounds (e.g., Malononitrile) Pyrazolyl-α,β-unsaturated Nitriles umich.edu
Schiff Base Formation Primary Amines (e.g., Aniline) Pyrazolyl-imines nih.govekb.eg
Reduction Reducing Agents (e.g., NaBH₄) Pyrazolyl-methanols researchgate.net
Oxidation Oxidizing Agents (e.g., KMnO₄) Pyrazole-4-carboxylic Acids researchgate.net

N-Substitution Reactions on the Pyrazole Nitrogen

Modification of the pyrazole ring at the nitrogen atom is a crucial step for modulating the physicochemical and biological properties of the resulting compounds. The NH proton of this compound is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to install a substituent at the N1 position.

Standard N-alkylation methods often involve the use of alkyl halides in the presence of bases like sodium hydride or potassium carbonate. semanticscholar.org However, alternative methods have been developed to avoid harsh basic conditions. One such method is the Brønsted acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles. This approach provides good yields for the N-alkylation of various pyrazoles, including those with electron-withdrawing groups, and represents a milder alternative for substrates that may be sensitive to strong bases. semanticscholar.org The regioselectivity of N-alkylation on unsymmetrical pyrazoles is often governed by steric factors. semanticscholar.org

N-arylation can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, providing access to N-phenyl and other N-aryl pyrazole derivatives.

Regio- and Chemoselective Functionalization of Derivatives

The presence of both a bromo and a formyl group allows for selective reactions at one site while leaving the other intact, a key strategy in multi-step syntheses. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. sciencegate.appnih.gov

The Suzuki-Miyaura coupling has been extensively used to introduce new aryl, heteroaryl, or vinyl groups at the C3 position of the pyrazole ring. nih.govrsc.orgumich.edu This reaction typically involves treating the 3-bromo-pyrazole derivative with a boronic acid in the presence of a palladium catalyst and a base. ijddd.com It is possible to perform this coupling selectively, even with the unprotected aldehyde and NH groups present, by carefully choosing the reaction conditions. nih.gov

A powerful demonstration of chemoselectivity is seen in the synthesis of functionalized pyrazolo[3,4-c]pyrazoles. rsc.org After the initial formation of the fused ring system from 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, the resulting bipyrazole can undergo a second, chemoselective bromination. This newly introduced bromine atom can then be subjected to a Suzuki-Miyaura cross-coupling reaction to install a diverse range of substituents, showcasing a sequence of selective functionalizations to build molecular complexity. rsc.org This highlights how the reactivity of the initial bromine atom can be leveraged and then new reactive sites can be selectively introduced and modified on the derivative scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1h Pyrazole 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural assignment of 3-bromo-1H-pyrazole-4-carbaldehyde and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the complete atomic framework of these molecules.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the pyrazole (B372694) scaffold and its substituents. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, revealing neighboring proton relationships. sdsu.edu For a derivative like 3-bromo-1-propyl-1H-pyrazole-4-carbaldehyde, COSY would show correlations between the protons of the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the definitive assignment of protonated carbons in the pyrazole ring and any attached alkyl or aryl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, in pyrazole derivatives, HMBC correlations can be observed between the pyrazole ring protons and the carbons of adjacent substituents, as well as between the N-H proton and neighboring carbons. nih.govrsc.orgktu.edu

These techniques, when used in concert, provide a detailed and unambiguous assignment of all proton and carbon signals, as demonstrated in the structural elucidation of various pyrazole derivatives. nih.govrsc.org

Table 1: Exemplary NMR Data for a Substituted Pyrazole Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyrazole H-58.15129.3C-3, C-4, Aldehyde C
Aldehyde H9.85183.1Pyrazole C-4
N-CH₂-4.2050.2Pyrazole C-5, N-CH₂-C H₂-CH₃
-CH₂-C H₂-CH₃1.8523.5N-C H₂-, -C H₃
-CH₂-CH₂-C H₃0.9511.0-C H₂-CH₂-

Note: Data is hypothetical and for illustrative purposes.

¹⁵N NMR and ¹⁹F NMR Applications

¹⁵N NMR Spectroscopy: This technique provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring. psu.eduacs.org The chemical shifts of the "pyrrole-like" (N-1) and "pyridine-like" (N-2) nitrogens are distinct and sensitive to substitution patterns and intermolecular interactions like hydrogen bonding. ktu.edupsu.edu ¹H-¹⁵N HMBC experiments are particularly powerful, allowing for the correlation of protons to the nitrogen atoms, which is instrumental in assigning the regiochemistry of N-substituted pyrazoles. nih.govrsc.orgktu.edu The chemical shifts for pyrazole nitrogen atoms can vary, with typical ranges for the "pyrrole-like" nitrogen being around -167 to -179 ppm and the "pyridine-like" nitrogen around -117 ppm. nih.govktu.edu

¹⁹F NMR Spectroscopy: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a highly sensitive and informative technique. It provides distinct signals for each unique fluorine environment, aiding in structural confirmation and the study of electronic effects within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. evitachem.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). acs.orgmdpi.com This precision allows for the unambiguous determination of the molecular formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass. For example, HRMS can readily confirm the presence of one bromine, two nitrogen, and one oxygen atom in the molecular formula of this compound. ktu.edu

Isotope Pattern Analysis for Bromine Detection

A key feature in the mass spectrum of any brominated compound is the characteristic isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orgchemguide.co.ukucalgary.calibretexts.org This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.ukucalgary.calibretexts.org The observation of this distinct 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule. This pattern is also observed in fragment ions that retain the bromine atom. ucalgary.caresearchgate.net The combination of HPLC with mass spectrometry, particularly with techniques that recognize this isotope pattern, is a powerful tool for identifying brominated metabolites in complex mixtures. nih.gov

Table 2: Isotopic Data for Bromine

IsotopeNatural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives reveals characteristic absorption bands. A strong, sharp peak is typically observed in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. ktu.edumdpi.com The N-H stretching vibration of the pyrazole ring, if unsubstituted at the N-1 position, appears as a broad band in the range of 3100-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyrazole ring are also observable. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde C=OStretch1660 - 1700 ktu.edumdpi.com
Pyrazole N-HStretch3100 - 3500 (broad)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600 mdpi.com
C-BrStretch500 - 600

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction studies have been instrumental in defining the precise molecular geometry, conformation, and packing of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Analysis of two reported crystal forms reveals significant conformational flexibility in this molecule.

In a monoclinic polymorph, the molecule exhibits a notable twist. nih.gov The dihedral angles between the central pyrazole ring and the N- and C-bound phenyl rings are 13.70(10)° and 36.48(10)°, respectively. nih.govnih.gov Furthermore, the carbaldehyde group is not coplanar with the pyrazole ring, as evidenced by a C13—C14—C16—O1 torsion angle of 7.9(3)°. nih.govnih.gov

A triclinic polymorph of the same compound reveals a different conformational arrangement, with two independent molecules in the asymmetric unit, each displaying distinct geometries. nih.govresearchgate.net In one molecule, the 4-bromobenzene ring and the phenyl ring are oriented at dihedral angles of 26.0(2)° and 19.7(5)° with respect to the pyrazole ring. nih.govresearchgate.net In the second molecule, these angles are 39.9(7)° and 7.3(0)°, respectively. nih.govresearchgate.net This conformational variance underscores the molecule's structural adaptability in the solid state.

A summary of the crystallographic data for both polymorphs is presented in the interactive table below.

Crystallographic Data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Polymorphs
ParameterMonoclinic Polymorph nih.govnih.govTriclinic Polymorph nih.govresearchgate.net
FormulaC₁₆H₁₁BrN₂OC₁₆H₁₁BrN₂O
Molecular Weight327.18327.18
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP1
a (Å)17.7233 (4)9.6716 (8)
b (Å)3.8630 (1)11.4617 (9)
c (Å)20.4224 (5)13.8257 (10)
α (°)90113.497 (5)
β (°)110.137 (3)92.753 (6)
γ (°)9093.753 (6)
Volume (ų)1312.75 (6)1397.91 (19)
Z44
Temperature (K)100298

The crystal packing of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is dictated by a network of non-covalent interactions, which differ between the observed polymorphs.

In the monoclinic form, the most prominent feature of the crystal packing is a helical supramolecular chain extending along the b-axis. nih.govnih.gov These chains are formed and sustained by C—H···O hydrogen bonds. The carbonyl oxygen atom acts as a bifurcated acceptor, participating in multiple interactions that guide the assembly of the helical motif. nih.govnih.gov The disposition of the bulky phenyl and bromophenyl rings precludes strong intermolecular associations involving the pyrazole nitrogen atoms. nih.gov

The supramolecular architecture of pyrazole derivatives is diverse, with the potential to form linear catemers, as well as cyclic dimers, trimers, and tetramers through hydrogen bonding. nih.gov The specific packing motif adopted is influenced by the nature and position of substituents on the pyrazole ring. nih.gov In the case of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a related compound, molecules form dimers via intermolecular C-H···O hydrogen bonds, which are further stabilized by weak aromatic π-π stacking and C-H···π interactions. niscpr.res.in

The detailed analysis of the supramolecular interactions in the monoclinic polymorph of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde highlights the crucial role of weak hydrogen bonds in directing the crystal packing. A summary of these key interactions is provided in the table below.

Intermolecular Interactions in Monoclinic 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov
Interaction TypeDescriptionResulting Motif
C—H···OInteractions involving a bifurcated carbonyl oxygen atom.Helical supramolecular chain along the b-axis.
C—H···NA close intramolecular contact (C2—H···N2) is observed.Contributes to the specific molecular conformation.

Theoretical and Computational Investigations of 3 Bromo 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-bromo-1H-pyrazole-4-carbaldehyde.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole-4-carbaldehyde Analog

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.5
Energy Gap (ΔE)6.0

Note: These values are representative and based on DFT calculations for analogous pyrazole (B372694) structures.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential.

For pyrazole derivatives, MEP maps typically show negative potential (red or yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group, indicating these are sites prone to electrophilic attack. nih.gov Conversely, the hydrogen atoms, particularly the N-H proton of the pyrazole ring, exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. nih.gov The bromine atom would also influence the electrostatic potential distribution.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, which aids in the structural elucidation of synthesized compounds.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. For pyrazole derivatives, the aldehydic proton is typically observed as a singlet in the range of δ 9.4–10.0 ppm in 1H NMR spectra. researchgate.netsemanticscholar.org The pyrazole ring protons and carbons would have characteristic shifts influenced by the bromo and carbaldehyde substituents.

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra. The characteristic C=O stretching frequency of the aldehyde group in similar compounds is typically observed around 1660-1700 cm⁻¹. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Representative Values)

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)
Aldehyde H9.5 - 10.0
Pyrazole Ring H7.5 - 8.5
¹³C NMR Chemical Shift (ppm)
Aldehyde C180 - 190
Pyrazole Ring C110 - 150
IR Vibrational Frequency (cm⁻¹)
C=O Stretch~1680
N-H Stretch~3100

Note: These are representative values based on computational studies of analogous pyrazole structures.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a vital role in investigating reaction mechanisms by modeling reactants, products, and transition states. The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, involves the formylation of a suitable pyrazole precursor. nih.govresearchgate.net

Computational studies can model the energy profile of this reaction, identifying the transition state structures and calculating their activation energies. This provides a deeper understanding of the reaction pathway and the factors influencing the reaction rate and regioselectivity. While specific transition state analyses for this compound are not documented, studies on similar heterocyclic formylations provide a framework for such investigations.

Conformational Analysis and Tautomerism Investigations

The pyrazole ring can exhibit annular tautomerism, where the N-H proton can migrate between the two nitrogen atoms. For this compound, two tautomeric forms are possible. Computational studies can determine the relative energies of these tautomers, predicting the most stable form in the gas phase or in different solvents. bohrium.com

Furthermore, conformational analysis can be performed to identify the most stable spatial arrangement of the carbaldehyde group relative to the pyrazole ring. The planarity between the aldehyde group and the pyrazole ring is often favored due to conjugation. researchgate.net The rotational barrier of the C-C bond connecting the aldehyde group to the ring can be calculated to understand the conformational flexibility of the molecule. Studies on related pyrazolone (B3327878) derivatives have shown that the keto-enol tautomeric equilibrium can be heavily influenced by the solvent environment, with different forms being favored in the solid state versus in solution. nih.gov

Academic and Industrial Applications of 3 Bromo 1h Pyrazole 4 Carbaldehyde As a Versatile Building Block

Role in the Synthesis of Agrochemicals and Crop Protection Agents

The pyrazole (B372694) scaffold is a core component in a multitude of compounds developed for the agricultural industry. ias.ac.inglobalresearchonline.net These derivatives are recognized for their effectiveness as pesticides and herbicides, playing a crucial role in modern crop protection. royal-chem.com The synthesis of nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, is of great interest for the agrochemical field. nih.gov The unique arrangement of functional groups in 3-bromo-1H-pyrazole-4-carbaldehyde allows for its incorporation into novel agrochemical agents, contributing to the development of new solutions for pest and weed management. researchgate.net

Pyrazole derivatives are a well-established class of herbicides. The inherent biological activity of the pyrazole ring is often fine-tuned by the substituents attached to it. The aldehyde and bromo- functionalities on this compound serve as chemical handles to construct more elaborate molecules with herbicidal properties. The aldehyde can be transformed into various other functional groups or used in condensation reactions, while the bromine atom can participate in cross-coupling reactions to build molecular complexity, leading to the creation of new herbicidal agents.

The development of new pesticides is critical for controlling insect populations that threaten agricultural productivity. Pyrazole derivatives have demonstrated significant insecticidal activity. researchgate.net Research has shown that specific pyrazole structures are effective against various insect pests. nih.gov For instance, derivatives of pyrazole C-3/C-5 carbaldehydes have been investigated and shown to possess favorable insecticidal properties. researchgate.net The this compound molecule is a key starting material for creating libraries of compounds that can be screened for pesticidal activity, aiming to develop more effective and selective agents for crop protection.

Application Area Role of this compound Key Derivatives/Target Molecules
Herbicides Serves as a foundational scaffold for building complex molecules with potential herbicidal action.Novel substituted pyrazoles via reactions at the aldehyde and bromine sites.
Pesticides Acts as a key intermediate for synthesizing compounds with insecticidal properties. researchgate.netPyrazole-based insecticides targeting various agricultural pests. nih.gov

Utility in Materials Science and Polymer Chemistry

The application of pyrazole derivatives extends beyond life sciences into the realm of materials science. evitachem.comroyal-chem.com The unique electronic and coordination properties of the pyrazole ring make it an attractive component for designing novel functional materials.

In the field of materials science, pyrazole derivatives are utilized in the development of new materials such as conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com The aldehyde group on this compound can be used to synthesize extended π-conjugated systems through condensation reactions, a common strategy for creating organic electronic materials. The bromine atom allows for further modification through cross-coupling reactions, enabling the tuning of the material's electronic properties. These tailored organic molecules are essential for advancing technologies like organic light-emitting diodes (OLEDs) and organic solar cells.

Pyrazole and its derivatives are widely used as ligands in coordination chemistry due to their ability to coordinate with metal ions in various modes. researchgate.net The nitrogen atoms of the pyrazole ring can bind to metal centers, forming stable coordination complexes. This compound can be modified to create polydentate ligands. For example, the aldehyde group can be converted into an imine (via reaction with an amine) or an alcohol, introducing additional donor atoms that can chelate to a metal ion. These pyrazole-based ligands are used to create coordination compounds with diverse topologies and potentially useful catalytic, magnetic, or optical properties. researchgate.net

Material Type Function of this compound Potential Applications
Organic Electronic Materials Precursor for creating extended π-conjugated systems. royal-chem.comConductive polymers, Photovoltaic materials. royal-chem.com
Coordination Complexes Building block for synthesizing mono- and polydentate ligands. researchgate.netCatalysis, Molecular magnets, Luminescent sensors.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large numbers of diverse compounds, known as libraries. nih.gov This approach accelerates the discovery of new molecules with desired properties. The structure of this compound is ideally suited for library synthesis.

The compound serves as a versatile scaffold that can be diversified at two distinct points. The aldehyde group is amenable to a wide range of reactions, such as reductive amination, Wittig reactions, and condensation reactions, to introduce a first level of diversity. nih.govresearchgate.net The bromine atom on the pyrazole ring provides a second site for diversification, typically through metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. nih.gov

This dual reactivity allows for the systematic and efficient creation of a focused library of pyrazole derivatives. researchgate.netnih.gov By reacting the single starting material with a collection of different amines (at the aldehyde) and boronic acids (at the bromine), a large matrix of new, unique compounds can be synthesized. nih.gov These libraries can then be screened for biological activity or material properties, significantly streamlining the discovery process. nih.gov For example, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was successfully prepared using solution-phase chemistry, demonstrating the utility of the pyrazole core in generating compound libraries. acs.org

Development of Novel Synthetic Methodologies and Reagents

The synthesis of this compound is pivotal for its application as a versatile building block in the creation of more complex molecules. Research in this area focuses on developing efficient, regioselective, and high-yielding synthetic routes. Novel methodologies and the application of specific reagents are continuously explored to streamline its production and enhance its utility in both academic and industrial settings.

A primary and well-established method for the formylation of aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. ijpcbs.comumich.eduwikipedia.orgorganic-chemistry.orgchemistrysteps.comambeed.com This reaction introduces a formyl group (-CHO) onto an electron-rich ring system. organic-chemistry.org For pyrazole derivatives, this electrophilic substitution typically occurs at the C4 position, making it an ideal strategy for the synthesis of pyrazole-4-carbaldehydes. umich.edu

The key reagent in this transformation is the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophile then reacts with the pyrazole ring to yield an iminium ion intermediate, which upon aqueous workup, hydrolyzes to the final aldehyde. wikipedia.org

The direct formylation of 3-bromopyrazole under Vilsmeier-Haack conditions represents a direct and efficient pathway to this compound. The bromine atom at the C3 position deactivates the ring slightly but directs the electrophilic formylation to the adjacent C4 position.

An alternative and powerful strategy for the synthesis of functionalized pyrazoles involves metallation followed by quenching with an electrophile. This approach is particularly useful when direct electrophilic substitution is challenging or lacks regioselectivity. For the synthesis of this compound, this would typically involve a halogen-metal exchange reaction.

This methodology can be conceptualized in the following steps:

N-Protection: The acidic proton on the pyrazole nitrogen is first protected with a suitable group, such as an ethoxyethyl group, to prevent side reactions. arkat-usa.org

Halogen-Metal Exchange: The N-protected 3-bromopyrazole is then treated with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium, at low temperatures. This selectively replaces the bromine atom with a lithium atom, generating a 3-lithiated pyrazole intermediate.

Formylation: The organolithium intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the C3 position.

Deprotection: The final step involves the removal of the N-protecting group under mild acidic conditions to yield the desired this compound.

While this method is effective, a variation could be employed to achieve formylation at the C4 position. Starting with a 3,4-dihalogenated pyrazole, selective metalation can be achieved, followed by formylation.

Research has also explored the synthesis of related bromo-substituted pyrazole aldehydes. For instance, 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde has been synthesized via the Vilsmeier-Haack reaction of the corresponding 4-bromoacetophenone phenylhydrazone. ekb.eg This underscores the versatility of the Vilsmeier-Haack reaction in accommodating various substituted precursors.

The development of novel reagents also plays a role in advancing synthetic methodologies. While DMF and POCl₃ are standard, investigations into milder or more specialized formylating agents continue, aiming to improve yields, reduce reaction times, and enhance functional group tolerance.

The table below summarizes the key synthetic strategies for pyrazole-4-carbaldehydes, which are applicable to the synthesis of the target compound.

Synthetic Strategy Key Reagents Description Typical Position of Formylation
Vilsmeier-Haack ReactionDMF, POCl₃Electrophilic formylation of the pyrazole ring or cyclization-formylation of a hydrazone precursor.C4
Metalation-Formylationn-BuLi, DMFHalogen-metal exchange followed by quenching with an electrophilic formylating agent.Position of the halogen

Future Research Directions and Emerging Opportunities in 3 Bromo 1h Pyrazole 4 Carbaldehyde Chemistry

Exploration of Undiscovered Reactivity and Catalytic Pathways

The current understanding of the reactivity of 3-bromo-1H-pyrazole-4-carbaldehyde provides a solid foundation for exploring new chemical space. The aldehyde and bromo- functionalities are prime sites for a vast array of organic reactions. Future research should focus on uncovering novel transformations and developing new catalytic systems to exploit the unique electronic and steric properties of this molecule.

One promising avenue is the development of one-pot multicomponent reactions. For instance, a one-pot sequence has been demonstrated for the synthesis of pyrazolo[3,4-c]pyrazoles starting from the related 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. rsc.org This process involves a condensation with hydrazine (B178648), followed by an intramolecular Ullmann-type C-N cross-coupling. rsc.org This strategy could be expanded to a wider range of hydrazines and subsequently diversified through chemoselective functionalization of the bromo-substituent via Suzuki-Miyaura cross-coupling reactions. rsc.org

Further exploration into palladium-catalyzed cross-coupling reactions is warranted. While the Suzuki, Heck, and Sonogashira reactions are standard, investigating less common coupling partners could lead to novel molecular architectures. The development of catalysts that can selectively activate the C-Br bond in the presence of the aldehyde or a protected form thereof would be highly valuable. Research into electrocatalytic methods, such as the three-component synthesis of 4-bromopyrazoles, offers a greener and more efficient alternative to traditional methods and could be adapted for derivatives of this compound. sioc-journal.cn

The aldehyde group itself is ripe for further exploration beyond simple condensations. Asymmetric catalysis to generate chiral alcohols or amines from the aldehyde would be a significant advancement, providing access to enantiomerically pure pyrazole (B372694) derivatives for applications in medicinal chemistry and materials science.

Potential Reaction Type Starting Material Key Reagents/Catalysts Potential Product Class Reference
One-Pot Cyclization5-bromo-1-methyl-1H-pyrazole-4-carbaldehydeHydrazines, Ullmann-type catalysts (e.g., CuI, L-proline), MicrowavePyrazolo[3,4-c]pyrazoles rsc.org
Cross-CouplingPyrazole TriflatesBoronic acids, Pd(PPh₃)₄, K₃PO₄3-Aryl/Alkyl-1-phenyl-1H-pyrazole-4-carbaldehydes ktu.edu
Electrocatalytic BrominationPyrazoleHydrazine, Acetylacetone, Diethyl Bromomalonate4-Bromopyrazoles sioc-journal.cn
Condensation1,3-diphenyl-pyrazole-4-carboxaldehydeAcetophenone derivativesPyrazolic Chalcones ekb.eg

Integration into Advanced Functional Materials

The unique structural and electronic properties of the pyrazole ring, combined with the functional handles of this compound, make it an excellent candidate for incorporation into advanced functional materials.

A significant opportunity lies in the synthesis of novel Metal-Organic Frameworks (MOFs). Pyrazole-based linkers are known to form robust and porous MOFs. For example, pyrazole-dicarboxylate based MOFs have demonstrated exceptional capability in the selective capture of formaldehyde (B43269) from the air. researchgate.netnih.gov The mechanism involves a synergistic interaction between the aldehyde guest, water molecules, and the -NH and -OH groups of the MOF skeleton. nih.gov this compound could serve as a precursor to such dicarboxylate linkers, or the aldehyde and bromo groups could be used to post-synthetically modify MOFs, introducing new functionalities for specific applications in gas storage, separation, and catalysis.

In the realm of polymer chemistry, this compound could be used to synthesize novel conductive polymers or polymers with high thermal stability. The pyrazole unit can be a component of the polymer backbone or a pendant group. The aldehyde functionality allows for polymerization through condensation reactions, while the bromo-substituent can be used for post-polymerization modification via cross-coupling reactions, enabling fine-tuning of the material's properties. The reactivity of vinylpyrazoles in polymerization and cycloaddition reactions highlights the potential for creating diverse polymeric structures. mdpi.com

Material Type Role of this compound Potential Application Relevant Findings Reference
Metal-Organic Frameworks (MOFs)Precursor to pyrazole-dicarboxylate linkersSelective capture of volatile organic compounds (e.g., formaldehyde)Pyrazole-based MOFs show high efficiency and selectivity for formaldehyde capture. researchgate.netnih.gov
Conductive PolymersMonomer unit or pendant groupOrganic electronics, sensorsPyrazole rings are stable heterocycles suitable for electronic materials. mdpi.com
Functionalized ResinsBuilding block for solid-phase synthesisCatalysis, separation mediaAldehyde group allows for immobilization on solid supports. researchgate.net

Automation and High-Throughput Synthesis of Derivatives

The increasing demand for large and diverse chemical libraries for drug discovery and materials science necessitates the development of automated and high-throughput synthetic methods. The structure of this compound is well-suited for such approaches.

Flow chemistry represents a significant opportunity for the automated synthesis of derivatives. The precise control over reaction parameters (temperature, pressure, stoichiometry) in a flow reactor can lead to higher yields, improved safety, and easier scale-up compared to batch processes. Sequential flow processes could be designed where this compound is first subjected to a reaction at the aldehyde group, followed by a cross-coupling reaction at the C-Br position in a subsequent reactor, all in a continuous, automated fashion.

High-throughput screening (HTS) techniques, both for synthesis and biological evaluation, are crucial. chemmethod.com The development of parallel synthesis platforms, where an array of starting materials is reacted with this compound under various conditions, could rapidly generate a large library of derivatives. This can be coupled with high-throughput virtual screening (HTVS) to computationally predict the properties and activities of the synthesized compounds, prioritizing which derivatives to synthesize and test. chemmethod.comacs.org For example, HTVS has been successfully used to identify novel pyrazole-based enzyme inhibitors. chemmethod.com

Methodology Advantage for Pyrazole Synthesis Future Outlook Reference
Flow ChemistryPrecise control, enhanced safety, scalabilityDevelopment of multi-step, continuous flow synthesis of complex pyrazole derivatives. nih.gov
High-Throughput Virtual Screening (HTVS)Cost-effective and rapid identification of potential candidatesIntegration with AI for de novo design of pyrazole-based functional molecules. chemmethod.com
Microwave-Assisted SynthesisRapid reaction times, often higher yieldsUse in one-pot, multicomponent reactions for rapid library generation. rsc.org

Theoretical Validation and Prediction of Novel Transformations

Computational chemistry and theoretical studies are indispensable tools for modern chemical research. They can provide deep insights into reaction mechanisms, predict the properties of unknown molecules, and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govnih.gov Such studies can elucidate the frontier molecular orbitals (HOMO-LUMO), predict sites of electrophilic and nucleophilic attack, and calculate reaction energy profiles. researchgate.net This information is crucial for understanding its reactivity and for predicting the feasibility of novel, yet untested, transformations. For instance, a comprehensive DFT study on a related furan-pyrazole carboxylic acid provided detailed insights into its structural, spectroscopic, and electronic properties, suggesting potential for optoelectronic applications. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of these molecules in different environments, such as in solution or within the active site of an enzyme. researchgate.net This is particularly relevant for designing functional materials, like the aforementioned MOFs, where understanding the interaction with guest molecules is key.

Furthermore, computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR) of novel derivatives, aiding in their characterization. By combining theoretical predictions with experimental work, the discovery and development of new reactions and materials based on this compound can be significantly accelerated.

Theoretical Method Application to this compound Potential Insights Reference
Density Functional Theory (DFT)Calculation of electronic structure, reaction pathways, and spectroscopic properties.Prediction of reactivity, elucidation of reaction mechanisms, guidance for catalyst design. nih.govnih.govresearchgate.net
Molecular Dynamics (MD)Simulation of molecular behavior in solution or within materials.Understanding of intermolecular interactions, stability in different media, and guest-host interactions in MOFs. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions involving pyrazole-based inhibitors.Detailed understanding of binding modes and inhibition mechanisms. tandfonline.com

Q & A

Basic: What are the common synthetic routes for 3-bromo-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves two key steps: pyrazole ring formation followed by bromination and formylation . A widely used method is the Vilsmeier-Haack reaction , where 3-methyl-1H-pyrazole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group . Bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions . Solvent choice (e.g., acetonitrile or DMF) and temperature control (reflux at 80–100°C) are critical for optimizing yield and purity .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX system (e.g., SHELXL for refinement) is commonly used to solve and refine crystal structures, providing bond lengths, angles, and torsional parameters . For example, in a related compound (3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde), key data include:

  • C–Br bond length: ~1.89 Å
  • Pyrazole ring planarity: Mean deviation ≤0.006 Å
    Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess atomic displacement . Validation protocols (e.g., checkCIF) ensure data consistency and flag outliers .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from polymorphism , solvent inclusion , or dynamic effects in solution. To address this:

Cross-validate using multiple techniques: Compare NMR (solution) and SC-XRD (solid-state) data. For instance, aldehydes may exhibit tautomerism in solution, altering NMR signals .

DFT calculations : Optimize the structure computationally and compare predicted vs. observed spectra .

Variable-temperature NMR : Probe dynamic behavior (e.g., hindered rotation of substituents) .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Derivatization focuses on modifying the pyrazole core and substituents to enhance target interactions:

  • Electrophilic aldehyde group : Enables Schiff base formation with amine-containing biomolecules .
  • Bromine substitution : Influences lipophilicity and halogen bonding with enzymes (e.g., kinases) .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing Br with Cl or CF₃) to optimize potency. For example, 5-chloro-3-ethyl-1-phenyl derivatives showed antidiabetic activity in vitro .

Methodological: What strategies optimize reaction conditions for synthesizing this compound?

ParameterOptimization StrategyReference
Solvent Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution efficiency.
Catalyst Lewis acids (e.g., FeCl₃) accelerate bromination; avoid protic solvents to prevent HBr release.
Temperature Controlled heating (60–80°C) minimizes side reactions (e.g., aldehyde oxidation).
Workup Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product.

Advanced: How can computational methods complement experimental synthesis of pyrazole derivatives?

Docking studies : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis .

DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Br vs. Cl addition) .

Molecular dynamics : Simulate solvent effects on reaction pathways to guide solvent selection .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR :
    • ¹H NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; pyrazole protons at δ 7.5–8.5 ppm .
    • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; Br-substituted carbon at δ 110–120 ppm .
  • IR : Strong C=O stretch ~1700 cm⁻¹; C-Br stretch ~550 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 203 (M⁺ for C₄H₃BrN₂O) .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include low solubility and polymorphism . Strategies:

Solvent screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation .

Seeding : Introduce microcrystals to control nucleation .

Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.